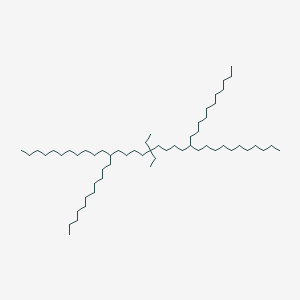

17,17-Diethyl-12,22-diundecyltritriacontane

Beschreibung

17,17-Diethyl-12,22-diundecyltritriacontane is a long-chain hydrocarbon with the molecular formula C59H120 It is a synthetic compound characterized by its complex structure, which includes multiple ethyl and undecyl groups attached to a tritriacontane backbone

Eigenschaften

CAS-Nummer |

72936-30-2 |

|---|---|

Molekularformel |

C59H120 |

Molekulargewicht |

829.6 g/mol |

IUPAC-Name |

17,17-diethyl-12,22-di(undecyl)tritriacontane |

InChI |

InChI=1S/C59H120/c1-7-13-17-21-25-29-33-37-41-49-57(50-42-38-34-30-26-22-18-14-8-2)53-45-47-55-59(11-5,12-6)56-48-46-54-58(51-43-39-35-31-27-23-19-15-9-3)52-44-40-36-32-28-24-20-16-10-4/h57-58H,7-56H2,1-6H3 |

InChI-Schlüssel |

ZOLDEFUPZIBBGM-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCC(CCCCCCCCCCC)CCCCC(CC)(CC)CCCCC(CCCCCCCCCCC)CCCCCCCCCCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 17,17-Diethyl-12,22-diundecyltritriacontane typically involves multi-step organic reactions. One common method includes the alkylation of tritriacontane with ethyl and undecyl halides in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis and ensure high yield.

Industrial Production Methods: On an industrial scale, the production of 17,17-Diethyl-12,22-diundecyltritriacontane may involve catalytic processes to enhance efficiency and reduce costs. Catalysts such as palladium or platinum on carbon can be used to facilitate the alkylation reactions. The process is typically conducted in large reactors with precise control over temperature and pressure to optimize the reaction conditions.

Types of Reactions:

Oxidation: 17,17-Diethyl-12,22-diundecyltritriacontane can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst like palladium. This can result in the formation of saturated hydrocarbons.

Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light or in the presence of radical initiators.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Chlorine or bromine gas under UV light.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated hydrocarbons.

Wissenschaftliche Forschungsanwendungen

17,17-Diethyl-12,22-diundecyltritriacontane has several applications in scientific research:

Chemistry: Used as a model compound to study long-chain hydrocarbon behavior and reactions.

Biology: Investigated for its potential interactions with biological membranes due to its hydrophobic nature.

Medicine: Explored for its potential use in drug delivery systems, particularly in targeting hydrophobic drugs.

Industry: Utilized in the development of lubricants and surfactants due to its unique structural properties.

Wirkmechanismus

The mechanism of action of 17,17-Diethyl-12,22-diundecyltritriacontane is primarily based on its hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its long hydrocarbon chain allows it to interact with other hydrophobic molecules, potentially facilitating the transport of hydrophobic drugs across cell membranes.

Vergleich Mit ähnlichen Verbindungen

Tritriacontane: A straight-chain hydrocarbon with the formula C33H68.

17,17-Diethyltritriacontane: A similar compound with fewer undecyl groups.

Uniqueness: 17,17-Diethyl-12,22-diundecyltritriacontane is unique due to its multiple ethyl and undecyl substitutions, which confer distinct chemical and physical properties. These substitutions enhance its hydrophobicity and potential for specialized applications compared to simpler hydrocarbons like tritriacontane.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.